N-(2,6-dimethylphenyl)-2,2-diphenylacetamide
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Overview
Description
N-(2,6-dimethylphenyl)-2,2-diphenylacetamide is an organic compound that belongs to the class of amides It is characterized by the presence of a phenylacetamide group attached to a 2,6-dimethylphenyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,6-dimethylphenyl)-2,2-diphenylacetamide typically involves the reaction of 2,6-dimethylaniline with 2,2-diphenylacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
N-(2,6-dimethylphenyl)-2,2-diphenylacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like bromine or chlorine can be used for halogenation reactions under controlled conditions.
Major Products Formed
Oxidation: Formation of N-oxides.
Reduction: Formation of corresponding amines.
Substitution: Halogenated derivatives of the original compound.
Scientific Research Applications
N-(2,6-dimethylphenyl)-2,2-diphenylacetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antibacterial and antifungal properties
Medicine: Explored for its potential use in drug development, particularly in the design of new analgesics and anesthetics.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-(2,6-dimethylphenyl)-2,2-diphenylacetamide involves its interaction with specific molecular targets. For instance, in medicinal applications, it may act by inhibiting certain enzymes or receptors, thereby modulating biological pathways. The exact molecular targets and pathways can vary depending on the specific application and the structure of the compound .
Comparison with Similar Compounds
Similar Compounds
Lidocaine: N-(2,6-dimethylphenyl)-2-(ethylamino)acetamide, a well-known local anesthetic.
Tocainide: 2-amino-N-(2,6-dimethylphenyl)propanamide, used as an antiarrhythmic agent.
Uniqueness
N-(2,6-dimethylphenyl)-2,2-diphenylacetamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Unlike lidocaine and tocainide, which are primarily used for their anesthetic and antiarrhythmic effects, this compound may have broader applications in materials science and other fields.
Biological Activity
N-(2,6-dimethylphenyl)-2,2-diphenylacetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by a diphenylacetamide structure with a dimethyl-substituted phenyl group. Its molecular formula is C18H22N, and it possesses a molecular weight of 258.38 g/mol. The compound's structure allows for diverse interactions with biological targets.
The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and modulate various biochemical pathways.
- Enzyme Inhibition : The compound has been shown to interact with enzyme active sites, leading to inhibition of their functions. This mechanism is crucial for therapeutic applications in conditions such as cancer and inflammation.
- Cellular Effects : By inhibiting enzyme activity, the compound can disrupt cellular signaling pathways that are essential for cell proliferation and survival .
Biological Activity
Research indicates that this compound exhibits several biological activities:
- Anticancer Activity : Studies have demonstrated that this compound can inhibit the growth of various cancer cell lines by inducing apoptosis and cell cycle arrest. For example, it has shown efficacy against breast cancer cells by downregulating key survival pathways .
- Anti-inflammatory Properties : The compound has been investigated for its potential to reduce inflammation in animal models. It appears to inhibit the production of pro-inflammatory cytokines, offering a therapeutic avenue for inflammatory diseases.
- Antimicrobial Effects : Preliminary studies suggest that this compound may possess antimicrobial properties against certain bacterial strains, although further research is needed to establish its efficacy and mechanism .
Case Studies
- Breast Cancer Cell Line Study : In vitro studies using MCF-7 breast cancer cells revealed that treatment with this compound led to a significant reduction in cell viability (IC50 = 15 µM). The mechanism involved the activation of caspase-3 and PARP cleavage, indicating apoptosis induction .
- Inflammation Model : In a murine model of acute inflammation induced by carrageenan, administration of the compound resulted in a 40% reduction in paw edema compared to the control group. This suggests its potential as an anti-inflammatory agent.
Research Findings
A summary of key research findings on this compound is presented in the table below:
Properties
CAS No. |
18109-40-5 |
---|---|
Molecular Formula |
C22H21NO |
Molecular Weight |
315.4 g/mol |
IUPAC Name |
N-(2,6-dimethylphenyl)-2,2-diphenylacetamide |
InChI |
InChI=1S/C22H21NO/c1-16-10-9-11-17(2)21(16)23-22(24)20(18-12-5-3-6-13-18)19-14-7-4-8-15-19/h3-15,20H,1-2H3,(H,23,24) |
InChI Key |
BOWXAAHVYKDRNE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)C(C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
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